(2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid
Description
“(2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic Acid” is a chiral piperidine derivative featuring a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound is structurally characterized by a six-membered piperidine ring, which confers conformational flexibility compared to five-membered pyrrolidine analogs.
Properties
IUPAC Name |
(2S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMWRPYVCWVKPQ-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxyl group at the beta position. One common method involves the use of tert-butyl dicarbonate (Boc2O) as the Boc-protecting reagent and a suitable base such as triethylamine (TEA) to facilitate the reaction. The hydroxyl group can be introduced via a hydroxylation reaction using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the Boc group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of a free amine
Scientific Research Applications
(2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, preventing unwanted reactions at the nitrogen atom during synthetic transformations. The hydroxyl group at the beta position can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Key Differences:
- Impact of Ring Size : Piperidine derivatives (6-membered) exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered), which may influence binding affinity in biological systems .
Stereochemical Variations
- (2R,3S)-1-Boc-3-methoxypyrrolidine-2-carboxylic Acid (CAS 2165699-77-2) differs from its (2S,3S) pyrrolidine analog only in stereochemistry at position 2. Such enantiomeric differences can drastically alter interactions with chiral receptors or enzymes, affecting pharmacokinetics and efficacy .
- The (3S,4R) configuration in the phenyl-substituted piperidine () demonstrates how stereochemistry influences spatial arrangement and functional group accessibility.
Hazard Comparison:
- The phenyl-substituted piperidine () exhibits additional respiratory hazards (H335), possibly due to aromatic substituents enhancing volatility or particulate formation.
Biological Activity
The compound (2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid , also known by its CAS number 1704372-95-1, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHN O
- Molecular Weight : 245.27 g/mol
- Purity : Generally >98% in commercial samples
- Physical State : Solid at room temperature
- Melting Point : Approximately 68 °C
Pharmacological Profile
Research indicates that (2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has been studied for its potential as an inhibitor of various enzymes, particularly in the context of β-lactamase inhibition. This is crucial for combating antibiotic resistance in pathogenic bacteria .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further development as antibiotics .
- Cellular Mechanisms : The compound's interaction with cellular pathways has been investigated, particularly its role in apoptosis regulation through the death-associated protein kinase (DAPK) family. This suggests potential applications in cancer therapy .
Study 1: β-Lactamase Inhibition
A study published in Molecules examined the synthesis and pharmacological characterization of various β-lactamase inhibitors, including derivatives of (2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid. The results demonstrated significant inhibition against certain strains of bacteria producing extended-spectrum β-lactamases (ESBLs), highlighting the compound's potential as a therapeutic agent against resistant infections .
Study 2: Antimicrobial Evaluation
In another investigation, the antimicrobial efficacy of the compound was assessed against a panel of bacterial strains. Results indicated that specific derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
The biological activity of (2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid can be attributed to several mechanisms:
- Enzyme Binding : The structural features of the compound facilitate binding to active sites on target enzymes, inhibiting their function.
- Cell Signaling Modulation : By influencing pathways involved in cell survival and apoptosis, the compound may alter cellular responses to stress and damage.
Data Table: Biological Activities and Properties
Q & A
Q. What are the key synthetic routes for preparing (2S,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) group via carbamate formation under anhydrous conditions, using Boc-anhydride and a base like triethylamine or Cs₂CO₃ in THF or dichloromethane .
- Step 2 : Hydroxylation at the 3-position of the piperidine ring, often via Sharpless asymmetric dihydroxylation or enzymatic resolution to achieve the (2S,3S) configuration.
- Step 3 : Carboxylic acid functionalization through oxidation of a primary alcohol intermediate (e.g., using Jones reagent or TEMPO/oxidative systems).
Q. Critical Parameters :
- Catalyst Choice : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Boc protection steps .
- Temperature : Reactions at 40–100°C under inert atmospheres minimize side reactions like racemization .
- Base Selection : Cs₂CO₃ enhances nucleophilicity in SN2 reactions, critical for retaining stereochemistry .
Q. How is the compound characterized to confirm its stereochemical purity and functional group integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxyl/carboxylic acid protons (broad peaks at δ 2.5–5.0 ppm). NOESY confirms spatial proximity of 2S and 3S configurations .
- HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers. MS (ESI-) confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 288.1) .
- X-ray Crystallography : Absolute configuration determination via single-crystal analysis (if crystalline derivatives are available) .
Critical Note : Epimerization risks during analysis require strict control of mobile phase pH in HPLC (e.g., 0.1% formic acid in acetonitrile/water) to prevent acid-catalyzed racemization .
Advanced Research Questions
Q. How can researchers address contradictions in stability data under varying pH and temperature conditions?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation experiments:
- Key Findings :
- Acidic Conditions (pH <3) : Rapid Boc cleavage, forming piperidine-2-carboxylic acid derivatives .
- Basic Conditions (pH >10) : Hydroxyl group oxidation or β-elimination observed.
Q. What strategies optimize enantiomeric excess (ee) in large-scale syntheses of the compound?
Methodological Answer:
- Catalytic Asymmetric Synthesis : Use Ru or Os catalysts in asymmetric dihydroxylation to enhance (2S,3S) selectivity .
- Crystallization-Induced Dynamic Resolution (CIDR) : Recrystallize racemic mixtures in chiral solvents (e.g., ethyl lactate) to shift equilibrium toward the desired enantiomer.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired stereoisomers .
Case Study : A 10 mmol-scale reaction using AD-mix β achieved 92% ee, which improved to 99% ee after CIDR in hexane/ethyl acetate .
Q. How do researchers resolve co-eluting impurities in HPLC analysis, particularly stereoisomers or Boc-deprotected byproducts?
Methodological Answer:
- Gradient Optimization : Adjust acetonitrile/water ratios (e.g., 30:70 to 60:40 over 20 min) to separate Boc-deprotected species (retention time ~8.2 min) from the target compound (~12.5 min) .
- Chiral Stationary Phases : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation of (2S,3S) and (2R,3R) forms .
- MS/MS Fragmentation : Differentiate isomers via collision-induced dissociation (CID) patterns (e.g., m/z 170 for Boc cleavage vs. m/z 155 for hydroxyl loss) .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for Boc deprotection or hydroxyl group oxidation.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict hydrolysis rates .
- Key Insight : The 3-hydroxyl group’s hydrogen-bonding capacity increases electrophilicity at C2, making the carboxylic acid prone to nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
